Cas no 1508859-00-4 (2-(Oxepan-4-yl)propan-1-amine)

2-(Oxepan-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1508859-00-4
- 2-(Oxepan-4-yl)propan-1-amine
- EN300-6506650
-
- インチ: 1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3
- InChIKey: RAIRNLNFJRSZFG-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(CC1)C(C)CN
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-(Oxepan-4-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506650-0.1g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 0.1g |
$1939.0 | 2023-05-31 | ||
Enamine | EN300-6506650-1.0g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 1g |
$2203.0 | 2023-05-31 | ||
Enamine | EN300-6506650-0.5g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 0.5g |
$2115.0 | 2023-05-31 | ||
Enamine | EN300-6506650-0.25g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 0.25g |
$2027.0 | 2023-05-31 | ||
Enamine | EN300-6506650-2.5g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 2.5g |
$4319.0 | 2023-05-31 | ||
Enamine | EN300-6506650-10.0g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 10g |
$9474.0 | 2023-05-31 | ||
Enamine | EN300-6506650-0.05g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 0.05g |
$1851.0 | 2023-05-31 | ||
Enamine | EN300-6506650-5.0g |
2-(oxepan-4-yl)propan-1-amine |
1508859-00-4 | 5g |
$6390.0 | 2023-05-31 |
2-(Oxepan-4-yl)propan-1-amine 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
2-(Oxepan-4-yl)propan-1-amineに関する追加情報
Introduction to 2-(Oxepan-4-yl)propan-1-amine (CAS No. 1508859-00-4)
2-(Oxepan-4-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1508859-00-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, featuring an oxepane ring fused with a propylamine moiety, has garnered attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The oxepane ring, a seven-membered heterocyclic structure with an oxygen atom, introduces unique conformational constraints and electronic properties that make it a valuable scaffold for designing biologically active molecules.
The compound’s structure combines the nucleophilic character of the primary amine group with the steric and electronic influence of the oxepan-4-yl substituent. This combination positions 2-(Oxepan-4-yl)propan-1-amine as a promising intermediate in the synthesis of more complex pharmacophores. In recent years, there has been growing interest in oxepane derivatives due to their ability to mimic natural amino acid motifs while offering improved metabolic stability and binding affinity. The propylamine segment further enhances its utility by providing a flexible linker that can be modified to target specific biological pathways.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(Oxepan-4-yl)propan-1-amine as a building block for enzyme inhibitors and receptor modulators. Studies indicate that the oxepane ring can effectively occupy hydrophobic pockets in protein binding sites, while the amine group allows for hydrogen bonding interactions. This dual functionality has been exploited in the design of molecules targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The compound’s ability to engage multiple binding interactions simultaneously makes it an attractive candidate for developing novel therapeutic agents.
In the context of drug development, 2-(Oxepan-4-yl)propan-1-amine has been explored as a precursor for synthesizing analogs with enhanced pharmacokinetic profiles. The oxepane core is known to reduce systemic clearance by minimizing metabolic degradation, while the propylamine moiety can be functionalized to improve solubility and bioavailability. For instance, researchers have utilized this scaffold to develop derivatives with improved selectivity over off-target enzymes, reducing side effects associated with traditional small-molecule drugs. Such modifications align with the broader trend toward personalized medicine, where tailored compounds address specific patient needs.
The synthesis of 2-(Oxepan-4-yl)propan-1-amine typically involves multi-step organic transformations, including ring formation reactions and nucleophilic substitutions. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. For example, transition-metal-catalyzed reactions have been employed to construct the oxepane ring from readily available precursors, streamlining synthetic routes. Additionally, green chemistry principles have been integrated into its preparation to minimize waste and energy consumption, reflecting the industry’s commitment to sustainable practices.
From a biological perspective, 2-(Oxepan-4-yl)propan-1-amine has shown promise in preclinical studies as a modulator of neural signaling pathways. The structural features of this compound allow it to interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as neurodegenerative disorders and pain management. Preclinical models have demonstrated its ability to cross the blood-brain barrier, suggesting its feasibility for central nervous system (CNS) applications. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The role of oxepan-based compounds in medicinal chemistry continues to expand with each passing year. The unique properties of these molecules make them valuable tools for exploring new chemical spaces and discovering innovative drug candidates. As research progresses, 2-(Oxepan-4-yl)propan-1-amine is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas. Its structural adaptability ensures that it will remain a cornerstone in synthetic organic chemistry and drug design for years to come.
In conclusion,2-(Oxepan-4-yloxylation propanolamine) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential biological applications. Its synthesis has been refined through modern catalytic techniques, while its biological activity continues to be explored in both academic and industrial settings. As our understanding of molecular interactions deepens,oxetane derivatives like 1508859_00_4 will undoubtedly contribute significantly towards developing next-generation therapeutics that improve human health outcomes worldwide.
1508859-00-4 (2-(Oxepan-4-yl)propan-1-amine) 関連製品
- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 2229459-02-1(3-methyl-2-(prop-2-yn-1-yl)pyridine)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)
- 155206-01-2(17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol))
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)




